molecular formula C12H28O7P2 B139062 4,4-Bis(Diethoxyphosphoryl)butan-1-ol CAS No. 150250-34-3

4,4-Bis(Diethoxyphosphoryl)butan-1-ol

Cat. No. B139062
CAS RN: 150250-34-3
M. Wt: 346.29 g/mol
InChI Key: UADQNGBXPIXCSQ-UHFFFAOYSA-N
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Description

4,4-Bis(diethoxyphosphoryl)butan-1-ol (BDPB) is an organophosphorus compound that has been used in a range of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is a versatile compound that has been used in a variety of scientific research applications, and its unique properties make it an attractive choice for a range of laboratory experiments.

Scientific Research Applications

Synthesis Processes

4,4-Bis(Diethoxyphosphoryl)butan-1-ol and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, Yong (2002) demonstrated an efficient method for synthesizing 4,4-bis(diethoxyphosphoryl) butanoic acid from tetraethyl methylene diphosphonate, showcasing its utility in synthetic chemistry with a straightforward process and a 64% overall yield (Yong, 2002). Such methodologies underscore the compound's role in facilitating the production of chemically complex structures efficiently.

Polymer Science

In the domain of polymer science, Albayrak et al. (2007) investigated the photo- and thermal-polymerizations of various dienes, including those with 4,4-bis(diethoxyphosphoryl) substituents. Their study revealed the significant influence of substituents on polymerization rates and the potential of these compounds in dental applications due to their interaction with hydroxyapatite and etching properties (Albayrak et al., 2007). This research highlights the compound's versatility and its potential for creating materials with specific desirable properties.

Materials Engineering

Moreover, this compound derivatives are utilized in the development of new materials, such as in the creation of high-performance renewable thermosetting resins derived from eugenol. Harvey et al. (2014) synthesized a renewable bisphenol through a series of reactions involving olefin metathesis and hydrogenation, demonstrating the compound's applicability in producing resins with excellent thermal stability and minimal water uptake, suitable for maritime environments (Harvey et al., 2014). This example underscores the potential of this compound in contributing to sustainable material solutions.

Catalysis and Chemical Reactions

Additionally, this compound plays a role in catalytic processes and chemical reactions. For instance, Imamoto et al. (2012) prepared enantiomers of various phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the compound's relevance in facilitating highly selective catalytic reactions (Imamoto et al., 2012). This highlights its importance in the field of asymmetric synthesis and its contribution to the development of chiral pharmaceutical ingredients.

properties

IUPAC Name

4,4-bis(diethoxyphosphoryl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O7P2/c1-5-16-20(14,17-6-2)12(10-9-11-13)21(15,18-7-3)19-8-4/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADQNGBXPIXCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCCO)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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